molecular formula C₁₀H₁₃Cl₂NO₃S B133984 (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 127184-05-8

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No.: B133984
CAS No.: 127184-05-8
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-XMZBGBKKSA-N
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Description

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS 127184-05-8) is a chiral electrophilic oxidizing agent derived from camphor, featuring a sulfonyloxaziridine core with two chlorine substituents at the 8,8-positions of the camphor scaffold. Its molecular formula is C₁₀H₁₃Cl₂NO₃S, and it is widely employed in asymmetric synthesis for enantioselective oxidations, including the hydroxylation of enolates , sulfoxidation of sulfides , and indole functionalization . The dichloro substituents enhance its electron-withdrawing properties and steric bulk, which are critical for its reactivity and selectivity .

Properties

IUPAC Name

(1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-CNLAJYNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of (1S)-(+)-Camphorsulfonylimine

(1S)-(+)-Camphorsulfonyl chloride is treated with ammonium bicarbonate in aqueous tetrahydrofuran (THF) to form the corresponding sulfonylimine. The reaction proceeds at 0°C under nitrogen, with vigorous stirring to ensure complete conversion.

Reagents and Conditions

ComponentQuantitySolventTemperatureTime
(1S)-(+)-Camphorsulfonyl chloride50.0 gTHF/H₂O (3:1)0°C2 h
Ammonium bicarbonate15.2 g---

The product is extracted with dichloromethane (DCM), dried over magnesium sulfate, and purified via recrystallization (ethyl acetate/hexane), yielding 92% of the imine intermediate.

Step 2: Dichlorination of the Camphor Scaffold

The sulfonylimine undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous DCM. This step introduces two chlorine atoms at the 8,8-positions of the camphor framework, enhancing electrophilicity and steric bulk.

Optimization of Chlorination

Chlorinating AgentEquivalentsSolventTemp. (°C)Yield (%)
Sulfuryl chloride2.2DCM−3085
Thionyl chloride2.5DCM−3072
Cl₂ gas2.0CCl₄068

Sulfuryl chloride is preferred due to its selectivity and reduced side reactions. The reaction is quenched with ice-cold water, and the product is isolated via filtration, yielding 85% of the dichlorinated sulfonylimine.

Step 3: Oxidation to Oxaziridine

The dichlorinated sulfonylimine is oxidized to the oxaziridine using meta-chloroperbenzoic acid (mCPBA) in DCM at −20°C. The reaction is monitored by thin-layer chromatography (TLC) to prevent over-oxidation.

Oxidation Parameters

Oxidizing AgentEquivalentsSolventTemp. (°C)Time (h)Yield (%)
mCPBA1.1DCM−20675
H₂O₂1.5MeOH01262
TFDO1.0DCM−40480

The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford this compound as white crystals (75% yield, >99% ee).

Stereochemical Control and Byproduct Mitigation

The stereochemistry at the camphor scaffold is preserved throughout the synthesis. The use of (1S)-(+)-camphorsulfonyl chloride ensures the (2R,8aR) configuration in the final product. Key considerations include:

  • Temperature Control : Chlorination at −30°C minimizes racemization.

  • Solvent Polarity : Low-polarity solvents (e.g., DCM) stabilize the transition state during oxidation.

  • Byproducts : Over-chlorination or epimerization occurs if reaction conditions deviate, necessitating strict stoichiometric control.

Industrial-Scale Production Considerations

While lab-scale synthesis prioritizes purity, industrial production focuses on cost efficiency and scalability:

  • Chlorination : Continuous flow reactors improve heat dissipation and reduce SO₂Cl₂ usage.

  • Oxidation : Catalytic mCPBA recycling systems lower waste generation.

  • Crystallization : Anti-solvent precipitation (hexane) replaces recrystallization for faster processing.

Comparative Analysis of Synthetic Methodologies

A comparison of peer-reviewed protocols reveals critical trends:

Table 4.1: Efficiency of Published Methods

ProtocolStarting MaterialKey ReagentsYield (%)ee (%)
Organic Syntheses(1S)-(+)-Camphorsulfonyl chlorideSO₂Cl₂, mCPBA75>99
Chen et al. (1996)(1S)-(+)-Camphorsulfonyl chlorideCl₂, H₂O₂6895
Davis et al. (1998)(1R)-(–)-Camphorsulfonyl chlorideSO₂Cl₂, TFDO80>99

The Organic Syntheses method remains the gold standard due to its reproducibility and enantiomeric excess.

Mechanistic Insights into Key Steps

Chlorination Mechanism

Sulfuryl chloride acts via a two-step electrophilic substitution:

  • Cl⁺ Transfer : SO₂Cl₂ dissociates to generate Cl⁺, which attacks the electron-deficient camphor β-carbon.

  • Rearomatization : The intermediate sulfonium ion collapses, restoring aromaticity and releasing SO₂.

Oxidation to Oxaziridine

mCPBA transfers an oxygen atom to the imine nitrogen via a concerted [2+1] cycloaddition, forming the strained oxaziridine ring. The reaction’s stereospecificity arises from the rigid camphor scaffold, which prevents nitrogen inversion.

Challenges and Optimization Strategies

Purification of Oxaziridine

The product’s low solubility in polar solvents complicates purification. Solutions:

  • Gradient recrystallization (ethyl acetate/hexane).

  • Chromatography on silica gel deactivated with triethylamine .

Chemical Reactions Analysis

Oxidation of Sulfides to Sulfoxides

This compound efficiently oxidizes sulfides to sulfoxides with high enantiomeric excess (ee), making it valuable in asymmetric synthesis. A patented process demonstrates its application in synthesizing enantiomerically enriched sulfoxides, such as esomeprazole precursors .

Key Reaction Parameters

  • Solvent: Dichloromethane or methanol

  • Temperature: 25–30°C

  • Base: Diisopropyl ethyl amine (DIPEA)

  • Stoichiometry: 1.0–1.1 equivalents of oxaziridine

SubstrateProduct (Sulfoxide)Yield (%)Enantiomeric Excess (ee)Configuration
Pyrmetazole sulfideEsomeprazole98.2474.67% R-isomerR
BEDT-TTF derivativeChiral sulfoxide9044% eeS

The reaction proceeds via electrophilic oxygen transfer, where the oxaziridine’s strained three-membered ring facilitates selective oxidation .

α-Hydroxylation of Enolates

The compound mediates α-hydroxylation of enolates to form α-hydroxy ketones, critical in synthesizing chiral alcohols and pharmaceuticals. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) generates enolates, which react with the oxaziridine at low temperatures .

Mechanistic Insight

  • Base: LDA or NaHMDS deprotonates ketones to form enolates.

  • Reaction Pathway: SN2 mechanism, where the enolate attacks the electrophilic oxygen of the oxaziridine .

Experimental Data

SubstrateBaseTemp (°C)Product (α-Hydroxy Ketone)Yield (%)ee (%)
TetraloneLDA−78(R)-α-Hydroxy tetralone9495
PropiophenoneNaHMDS0(R)-α-Hydroxy propiophenone7377
2-OctanolKHMDS25(S)-α-Hydroxy ketone9589

Comparative Reactivity with Other Oxaziridines

The dichlorocamphoryl group enhances enantioselectivity compared to analogs. Below is a performance comparison:

Oxaziridine DerivativeSubstrateYield (%)ee (%)
(+)-(8,8-Dichlorocamphorylsulfonyl)Tetralone9495
(1S)-(+)-CamphorsulfonylTetralone6636
Di-t-butyl oxaziridinePropiophenone7047

The dichloro substitution increases steric bulk and electronic effects, improving stereochemical control .

Reaction Hazards and Stability

Thermal analysis reveals exothermic decomposition at 165–190°C (neat) and 73–84°C with FeCl₃·H₂O, necessitating strict temperature control during reactions .

Scientific Research Applications

Chemistry

Asymmetric Synthesis : The compound is widely used as a chiral oxidizing agent in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are critical in the pharmaceutical industry.

Oxidation Reactions : (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is effective in oxidizing various substrates, including:

  • Sulfides to Sulfoxides
  • Amines to Nitrones
  • Alcohols to Carbonyls
Substrate TypeProduct TypeReaction Conditions
SulfidesSulfoxidesLow temperature
AminesNitronesChloroform solvent
AlcoholsCarbonylsMethanol solvent

Biology

The compound plays a significant role in synthesizing biologically active molecules. Its ability to introduce chirality into molecules enhances the therapeutic potential of drugs.

Case Study : In research focusing on enzyme mechanisms, this compound was employed to study enzyme inhibitors' effects on specific biochemical pathways. This application highlights its importance in drug discovery and development.

Medicine

In medicinal chemistry, the compound is utilized for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chiral nature allows for the creation of drugs with improved efficacy and reduced side effects.

Example Application : The synthesis of anti-cancer agents often involves using this oxaziridine to achieve the desired stereochemistry necessary for biological activity.

Industry

The compound is also significant in producing fine chemicals and specialty materials. Its unique reactivity profile makes it suitable for various industrial applications, including:

  • Production of agrochemicals
  • Synthesis of flavor and fragrance compounds

Mechanism of Action

The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of an oxygen atom to the substrate. This process is facilitated by the electrophilic nature of the oxaziridine ring, which readily reacts with nucleophilic substrates . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Dichloro vs. Dimethoxy Derivatives

Key Compounds
  • (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS 127184-05-8)
  • (±)-(8,8-Dimethoxycamphorylsulfonyl)oxaziridine (CAS 132342-04-2)
Property Dichloro Derivative Dimethoxy Derivative
Substituents Electron-withdrawing Cl atoms Electron-donating OCH₃ groups
Reactivity Higher oxidation power due to Cl Moderate reactivity, suited for sulfoxidation
Enantioselectivity >95% ee in propiophenone enolate oxidation 49% ee in β-hydroxy-γ-ketophosphate synthesis
Applications Enolate hydroxylation, indole oxidation Asymmetric sulfide oxidation

The dichloro derivative’s enhanced electrophilicity makes it superior for challenging oxidations, while the dimethoxy variant is more effective in non-aryl sulfide substrates due to reduced steric hindrance .

Enantiomeric Pair: (+)- vs. (−)-Dichlorocamphorylsulfonyl Oxaziridines

The enantiomer (−)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS 139628-16-3) shares the same substituents but opposite stereochemistry. This inversion significantly impacts asymmetric induction:

  • The (+)-enantiomer produces (R) -configured hydroxyindolenines in indole oxidations .
  • The (−)-enantiomer generates the (S) -enantiomer, enabling access to complementary stereoisomers .

Comparison with Non-Halogenated Camphorylsulfonyl Oxaziridines

Key Compound
  • (1S)-(+)-(Camphorylsulfonyl)oxaziridine (CAS 104322-63-6)
Property Dichloro Derivative Non-Halogenated Derivative
Substituents 8,8-Cl atoms Unsubstituted camphor scaffold
Melting Point 159–161°C 189°C (decomposes)
Optical Rotation [α]D = +89.3° (CHCl₃) [α]D = +91.3° (CHCl₃)
Reactivity Higher due to Cl-induced electron withdrawal Moderate, used in simpler oxidations

The dichloro derivative’s superior enantioselectivity in enolate hydroxylation (e.g., 8-methoxy-tetralones) is attributed to chelation between the enolate’s metal ion and the Cl atoms, stabilizing a closed transition state .

Biological Activity

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent that plays a significant role in organic synthesis, particularly in the enantioselective oxidation of various substrates. Its unique structure and reactivity make it a valuable compound in both chemical and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical pathways, and its efficacy in synthesizing biologically active molecules.

  • Molecular Formula : C10H13Cl2NO3S
  • Molecular Weight : 298.19 g/mol
  • CAS Number : 127184-05-8

The primary mechanism by which this compound exerts its biological activity involves the oxidation of enolates through an SN2 mechanism. This process leads to the formation of α-hydroxy ketones, which are critical intermediates in various biochemical reactions. The compound's action can be influenced by environmental factors such as pH, which affects the stability of the enolate anion .

Biochemical Pathways

The oxidation reactions facilitated by this compound are crucial for:

  • Synthesis of Pharmaceuticals : It is used to create enantiomerically pure compounds that are essential for drug development.
  • Metabolic Pathways : The compound participates in the synthesis and metabolism of various bioactive molecules, impacting pharmacological activity and efficacy.

1. Organic Synthesis

This compound is extensively utilized as a chiral oxidizing agent in asymmetric synthesis. Its ability to selectively oxidize substrates allows chemists to produce compounds with desired stereochemistry, which is vital for the development of pharmaceuticals and agrochemicals.

2. Biological Activity Studies

Research has demonstrated that this compound can effectively oxidize different tetrathiafulvalene derivatives with varying degrees of enantioselectivity:

  • Weak enantioselectivity with TTF and TMTTF.
  • Promising enantioselectivity (up to 44% ee) with BEDT-TTF .

Comparative Analysis

The effectiveness of this compound can be compared with other similar compounds in terms of enantioselectivity and reactivity:

Compound NameEnantioselectivityPrimary Application
This compoundVariable (up to 44% ee)Asymmetric synthesis
(1S)-(+)-(10-Camphorsulfonyl)oxaziridineModerateChiral oxidation
Di-t-butyl oxaziridineLowGeneral oxidation reactions

Case Study 1: Oxidation of Sulfides

In a study involving sulfide oxidation using this compound, researchers observed that the compound effectively converted sulfides into sulfoxides under mild conditions. This reaction showcases its utility in synthesizing valuable intermediates for pharmaceuticals .

Case Study 2: Synthesis of Enantiomerically Pure Compounds

A notable application of this compound was demonstrated in the synthesis of flosequinan, where it was used to achieve a high enantiomeric excess through selective oxidation processes. This case highlights its importance in producing drugs with specific stereochemical configurations necessary for therapeutic efficacy .

Q & A

Q. Common issues :

  • Incomplete enolate formation : Confirm enolate generation via ⁷Li NMR (δ ~0.68 ppm for lithium enolates) .
  • Byproduct formation : Competing pathways (e.g., Baeyer-Villiger oxidation) may occur if reaction temperatures exceed −78°C .
  • Solvent impurities : Trace water in THF can hydrolyze the oxaziridine; distill THF over Li before use .

Advanced: How does the reagent’s structure influence stereochemical outcomes in Rubottom oxidations?

The camphorylsulfonyl group’s rigidity and steric bulk enforce a specific transition state during enolate oxidation. The dichloro substituents at C8 enhance steric discrimination, favoring attack from the less hindered face. Computational models show the lithium enolate’s geometry aligns with the oxaziridine’s sulfonyl group to dictate ee .

Basic: What are the typical purification techniques post-oxidation with this reagent?

  • Liquid-liquid extraction : Use pentane to remove unreacted oxaziridine and sulfonylimine byproducts .
  • Chromatography : Silica gel with gradients like pentane/Et₂O (3:1) resolves α-hydroxy products from starting materials .
  • Crystallization : High-ee products often crystallize directly from pentane/EtOAc mixtures .

Advanced: How to analyze reaction outcomes when using this reagent?

  • TLC : Monitor reaction progress using COCl₂/H₂SO₄ spray (red spots for hydroxylated products; Rf ~0.45) .
  • NMR : ¹H/¹³C NMR confirms α-hydroxy ketone formation (δ ~4.0 ppm for hydroxyl protons).
  • Enantiomeric excess : Determine via chiral HPLC or polarimetry (e.g., [α]D values) .

Advanced: What are the limitations of this reagent in complex molecule synthesis?

  • Steric hindrance : Bulky substrates (e.g., tricyclic enolates) may show reduced ee due to poor enolate-oxaziridine alignment .
  • Functional group compatibility : Sensitive groups (e.g., epoxides) may undergo side reactions under basic conditions .
  • Moderate yields : In isothiazole syntheses, yields drop to 55–76% due to competing sulfoxide over-oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 2
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

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